5-Methyl-2-(4-methylphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(4-methylphenoxy)aniline is an organic compound with the molecular formula C14H15NO It is a derivative of aniline, featuring a methyl group and a methylphenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-methylphenoxy)aniline can be achieved through several methods. One common route involves the reaction of 4-methylphenol with 2-chloro-5-methylaniline in the presence of a base, such as potassium carbonate, under reflux conditions. Another method involves the reduction of 4-methyl-1-(4-methylphenoxy)-2-nitrobenzene using hydrogen chloride, acetic acid, and zinc in ethyl acetate at temperatures ranging from 0 to 20°C for 16 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Scientific Research Applications
5-Methyl-2-(4-methylphenoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylphenoxy)aniline: Similar structure with a different position of the methyl group.
4-Methyl-2-(4-methylphenoxy)aniline: Another derivative with different substitution patterns.
Uniqueness
5-Methyl-2-(4-methylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-methyl-2-(4-methylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-3-6-12(7-4-10)16-14-8-5-11(2)9-13(14)15/h3-9H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTNFYVTKDOHLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.